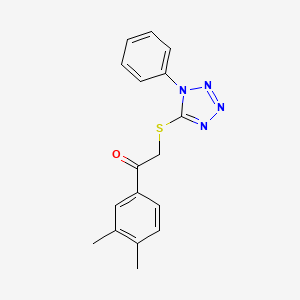

1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-12-8-9-14(10-13(12)2)16(22)11-23-17-18-19-20-21(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZXINYBIPDLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, a compound featuring a tetrazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: C19H18N6OS

- Molecular Weight: 378.5 g/mol

The structure includes a 3,4-dimethylphenyl group and a phenyl-tetrazole group linked through a thioether bond, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing tetrazole and pyrazole moieties. For instance, pyrazole derivatives have been shown to inhibit various cancer-related targets such as BRAF(V600E) and EGFR, demonstrating significant cytotoxicity against cancer cell lines. The compound under investigation may exhibit similar properties due to its structural similarities with known active compounds .

Anti-inflammatory Properties

Compounds with tetrazole structures are often associated with anti-inflammatory activities. Research indicates that derivatives can inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases . The specific compound may act on cyclooxygenase enzymes or other inflammatory mediators.

Antimicrobial Effects

The antimicrobial properties of tetrazole derivatives have been documented extensively. These compounds can exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituents on the phenyl rings: The presence of electron-donating or withdrawing groups can significantly alter potency.

- Steric effects: The spatial arrangement of substituents influences binding affinity to biological targets.

Synthesis and Evaluation

A series of related compounds were synthesized and evaluated for their biological activities. For example, a study focused on synthesizing various 1H-tetrazole derivatives revealed that modifications in the phenyl rings led to enhanced antitumor activity against specific cancer cell lines .

Clinical Relevance

In vivo studies demonstrated that certain derivatives exhibited promising results in reducing tumor size in mouse models, suggesting potential applicability in clinical settings. The compound's ability to modulate immune responses also indicates its potential use in immunotherapy .

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its pharmacological properties, particularly in the context of developing new therapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the tetrazole moiety. For instance, derivatives of tetrazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2) cells . The incorporation of the thioether linkage in this compound may enhance its bioactivity by improving solubility and cellular uptake.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by modulating pathways involved in inflammation. The presence of the tetrazole ring could contribute to this activity by inhibiting specific enzymes or signaling pathways associated with inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been documented, suggesting that this compound may exhibit activity against various bacterial strains. The thioether functionality might enhance its interaction with microbial membranes, leading to increased efficacy .

Synthetic Applications

The synthesis of 1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone can be achieved through several methodologies, which are crucial for producing derivatives with enhanced biological activities.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted reactions that significantly reduce reaction times and improve yields for compounds containing tetrazole rings. This technique is particularly beneficial for large-scale synthesis in pharmaceutical applications .

Multi-component Reactions

The compound can also be synthesized via multi-component reactions that allow for the rapid assembly of complex structures from simpler precursors. This approach is valuable in drug discovery as it enables the generation of diverse libraries of compounds for screening against various biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Studies : A study demonstrated that a series of tetrazole derivatives exhibited significant cytotoxicity against HepG2 cells, with selectivity indices indicating potential as anticancer agents .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds, showing that they effectively reduced pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic action .

- Antimicrobial Testing : A set of experiments evaluated the antimicrobial efficacy of tetrazole-containing compounds against resistant bacterial strains, revealing promising results that warrant further investigation into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves (1) condensation of substituted phenyl ethanone derivatives with tetrazole-thiol precursors under heterogenous catalytic conditions (e.g., PEG-400, TBAB catalyst, 70–80°C) and (2) cyclization with sodium azide. Key steps include ice-water quenching and recrystallization in aqueous acetic acid for purity .

- Critical Parameters : Catalyst choice (e.g., Bleaching Earth Clay at pH 12.5) and solvent selection (polar aprotic solvents like PEG-400) significantly impact reaction efficiency. Yields improve with precise temperature control (70–80°C) and TLC monitoring .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Techniques :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1735 cm⁻¹, C-S-C at ~1030 cm⁻¹) .

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.6–8.3 ppm), methylene protons adjacent to the carbonyl (δ ~4.0 ppm), and tetrazole NH (δ ~8.6 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M⁺] at m/z 265 for related analogs) .

Advanced Research Questions

Q. How can reaction intermediates and mechanisms be elucidated during the synthesis of this compound?

- Approach :

- Isolation of Intermediates : Use column chromatography or fractional crystallization to isolate intermediates (e.g., thioether-linked precursors).

- Mechanistic Probes : Isotopic labeling (e.g., ¹³C tracing in carbonyl groups) and kinetic studies to analyze nucleophilic substitution pathways.

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and activation energies for key steps like tetrazole ring formation .

Q. What computational strategies are effective for predicting biological target interactions?

- Methods :

- Molecular Docking : Screen against targets like 5-lipoxygenase (5-LOX) or cytochrome P450 using AutoDock Vina. Focus on tetrazole-thioether interactions with catalytic residues .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with bioactivity using Hammett constants and steric descriptors .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Challenges : Poor crystal growth due to flexible thioether linkages or solvent inclusion.

- Solutions :

- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) or slow evaporation.

- Data Collection : High-resolution synchrotron X-ray diffraction (e.g., SHELX programs for structure refinement) .

Q. How can low yields in large-scale synthesis be addressed?

- Strategies :

- Catalyst Screening : Test alternatives to TBAB (e.g., ionic liquids) to enhance reaction rates.

- Flow Chemistry : Continuous flow systems to improve heat/mass transfer and reduce side reactions .

Q. What biological targets are hypothesized for this compound, and how are they validated experimentally?

- Targets :

- Enzyme Inhibition : Assay against kinases or proteases (e.g., spectrophotometric monitoring of ATPase activity).

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors.

- Validation : Combine in vitro assays (e.g., MIC tests for antimicrobial activity) with in silico target prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.